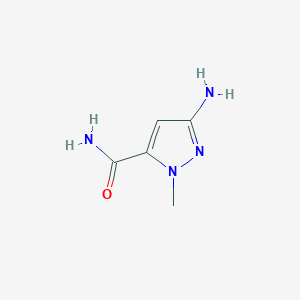

3-amino-1-methyl-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFWBNDFFGDAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129541-01-0 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Carboxamide Scaffolds in Heterocyclic Chemistry

Pyrazole (B372694) carboxamide scaffolds are core structures in heterocyclic chemistry that have demonstrated considerable importance, particularly in the realm of drug discovery and agrochemicals. mdpi.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile platform for chemical modification. mdpi.com The attachment of a carboxamide group (-CONH2) further enhances the molecule's ability to interact with biological targets through hydrogen bonding, a critical factor in molecular recognition.

The significance of these scaffolds lies in their diverse range of biological activities. nih.gov Research has shown that compounds containing the pyrazole carboxamide motif can exhibit potent pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. jocpr.commdpi.com This broad spectrum of activity is attributed to the scaffold's ability to be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific enzymes or receptors. mdpi.comnih.gov For instance, pyrazole carboxamides have been identified as effective inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration, leading to their development as fungicides. mdpi.com In medicinal chemistry, these scaffolds are considered "privileged structures" because they are capable of binding to multiple, diverse biological targets, making them a valuable starting point for the development of new drugs. nih.gov

Historical Context of Research on Pyrazole Derivatives in Medicinal Chemistry

The history of pyrazole (B372694) derivatives in medicinal chemistry dates back to the late 19th century. Pyrazole itself was first synthesized in 1889 by German chemist Hans von Pechmann. However, it was the discovery of the antipyretic and analgesic properties of antipyrine, a pyrazolone (B3327878) derivative, by Ludwig Knorr in 1883 that marked the entry of this class of compounds into the pharmaceutical world. This early success spurred further investigation into the therapeutic potential of pyrazole-containing molecules.

Throughout the 20th century, research into pyrazole derivatives continued to yield significant discoveries. The development of phenylbutazone (B1037) in the mid-20th century provided a potent anti-inflammatory agent, although its use has since been limited due to side effects. A major breakthrough came with the introduction of celecoxib, a selective COX-2 inhibitor, in the late 1990s. This demonstrated that the pyrazole scaffold could be tailored to achieve high target selectivity, a key principle in modern drug design. The versatility of the pyrazole ring has led to its incorporation into a wide array of therapeutic agents, including treatments for cancer, infectious diseases, and neurological disorders, solidifying its status as a cornerstone of medicinal chemistry. nih.gov

Overview of 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide As a Research Molecule

Strategic Design of Precursors for Pyrazole Carboxamide Synthesis

The synthesis of substituted pyrazoles is fundamentally a process of combining a three-carbon (C-C-C) building block with a two-nitrogen (N-N) hydrazine-based unit. The strategic design of these precursors is paramount as it dictates the substitution pattern of the final pyrazole ring and can be leveraged to control reaction regioselectivity, particularly when using unsymmetrical hydrazines like methylhydrazine.

Key C-C-C precursors for pyrazole carboxamide synthesis include 1,3-dicarbonyl compounds, β-ketoesters, β-enaminones, and β-ketonitriles. nih.govresearchgate.net The choice of precursor determines the substituents at positions 3, 4, and 5 of the pyrazole ring. For the target molecule, this compound, precursors must be selected to yield an amino group at C3 and a carboxamide (or a precursor group like nitrile or ester) at C5.

A significant challenge in using methylhydrazine is the potential formation of two regioisomers, as the initial nucleophilic attack can occur from either of the non-equivalent nitrogen atoms. nih.govnih.govbeilstein-journals.org Strategic approaches to overcome this include:

One-Pot Procedures: Designing multi-component reactions where the hydrazine (B178648) derivative is generated in situ under conditions that favor a specific reaction pathway. For example, generating 1-formyl-1-methylhydrazine in situ from methylhydrazine and ethyl formate (B1220265) leads to the regioselective formation of the desired pyrazole isomer. nih.govbeilstein-journals.org

Controlled Addition: In reactions involving highly reactive precursors like enaminones, the dropwise addition of methylhydrazine can prevent the formation of regioisomers by controlling the concentration and reaction conditions. nih.govbeilstein-journals.org

Use of Precursors with Differentiated Reactivity: Employing C-C-C precursors where the two electrophilic centers have distinct reactivities can guide the nucleophilic attack of the substituted hydrazine to a specific site, thus favoring one regioisomer over the other.

The following table summarizes common precursors and their strategic implications for pyrazole synthesis.

| Precursor Type (C-C-C Unit) | Hydrazine Unit | Resulting Pyrazole Features | Strategic Consideration |

| β-Ketonitrile | Methylhydrazine | Amino group at C3 or C5, Nitrile group at C5 or C3 | Key precursor for aminopyrazoles. Regioselectivity is a major challenge. |

| 1,3-Diketone | Substituted Hydrazine | Alkyl/Aryl groups at C3 and C5 | Classic route; regioselectivity depends on electronic/steric factors of both reactants. |

| β-Ketoester | Methylhydrazine | Alkyl/Aryl group at C3/C5, Ester group at C5/C3 | Ester group can be later converted to a carboxamide. |

| 3-Oxo-butanamide | Hydrazonoyl Halide | Fully substituted pyrazole ring | Provides access to complex substitution patterns. |

Cyclocondensation Reactions in Pyrazole Carboxamide Formation

Cyclocondensation is the most prevalent method for constructing the pyrazole ring, involving the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic carbon unit, followed by dehydration to form the aromatic ring. nih.gov

Condensation of β-Ketonitriles with Hydrazines

The reaction between β-ketonitriles and hydrazines is a direct and efficient route to 3- or 5-aminopyrazoles. mdpi.com Specifically, the condensation of a precursor like 2-cyano-3-oxobutanamide with methylhydrazine is a key pathway. The reaction proceeds through the initial attack of a hydrazine nitrogen atom on one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack on the nitrile group, and subsequent aromatization.

For instance, reacting 3-oxoalkanonitriles with trichloroacetonitrile (B146778) yields intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. These activated precursors readily condense with hydrazines to form 3-amino-1H-pyrazole-4-carbonitrile derivatives in excellent yields. mdpi.com The nitrile group in these products serves as a precursor to the carboxamide functionality.

Reactions of Acid Chlorides with Amines

This method is typically employed to form the carboxamide group on a pre-existing pyrazole ring that already contains a carboxylic acid function, rather than for the initial ring formation. However, it is a crucial step in many synthetic sequences. The strategy involves the reaction of a pyrazole acid chloride with an appropriate amine. This approach is widely used in the synthesis of pyrazole carboxamide-based fungicides and pharmaceuticals. nih.gov The reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the amide nitrogen.

Synthesis via 3-Oxo-butanamides and Hydrazonoyl Halides

A powerful method for synthesizing polysubstituted pyrazoles involves the [3+2] cycloaddition reaction between a suitable three-atom component and a two-atom component. Hydrazonoyl halides serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. organic-chemistry.org These can react with compounds containing activated double or triple bonds. In the context of pyrazole carboxamide synthesis, an enolate derived from a 3-oxo-butanamide can act as the two-carbon component, reacting with the nitrile imine generated from the hydrazonoyl halide. This pathway offers a high degree of control over the substitution pattern, leading to specifically substituted pyrazole derivatives. researchgate.net

Pyrazole Carbonyl Chloride Intermediates from Pyrazole Carboxylic Acid

This represents one of the most common and versatile methods for preparing pyrazole carboxamides. The synthesis begins with a pyrazole-5-carboxylic acid, which is often obtained from the cyclocondensation of a β-ketoester followed by hydrolysis. The pyrazole carboxylic acid is then converted into a more reactive intermediate, pyrazole carbonyl chloride. researchgate.net

This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acid chloride is highly electrophilic and reacts readily with ammonia (B1221849) or primary/secondary amines to furnish the desired this compound or its N-substituted derivatives. This two-step procedure is highly efficient and broadly applicable. researchgate.netjst.go.jp

Derivatization Strategies via Functional Group Interconversions

Once the core this compound structure is assembled, further derivatization can be achieved through various functional group interconversions (FGIs). These transformations allow for the fine-tuning of the molecule's properties.

Common FGI strategies include:

Hydrolysis of a Nitrile: A common route involves the synthesis of a 3-amino-1-methyl-1H-pyrazole-5-carbonitrile. The nitrile group can then be hydrolyzed, often under acidic or basic conditions, to the corresponding carboxylic acid, which is subsequently converted to the carboxamide as described in section 2.2.4. Alternatively, controlled partial hydrolysis can directly yield the carboxamide.

Amidation of an Ester: A pyrazole-5-carboxylate ester, a direct product from cyclocondensation with a β-ketoester, can be directly converted to the carboxamide by reaction with ammonia or an amine. nih.gov This method avoids the need to handle reactive acid chlorides.

Modification of the 3-Amino Group: The 3-amino group is a versatile handle for further derivatization. It can undergo acylation with acid chlorides or anhydrides to produce N-acyl derivatives. lifechempharma.com It can also be converted into ureas by reacting with isocyanates or via intermediates formed with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). jst.go.jp

Ring Substitution: The pyrazole ring itself can be functionalized. For example, a patent describes the bromination of a 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester at the 4-position, followed by a nucleophilic substitution with an amine to introduce a 4-amino group. google.com This demonstrates how FGI can be applied directly to the heterocyclic core to introduce new functionalities.

The following table provides examples of derivatization reactions.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Purpose |

| -CN (Nitrile) | H₂O, H⁺ or OH⁻ | -COOH (Carboxylic Acid) | Intermediate for carboxamide synthesis. |

| -COOEt (Ester) | NH₃ | -CONH₂ (Carboxamide) | Direct conversion to the target amide. nih.gov |

| -NH₂ (Amino) | RCOCl | -NHCOR (N-Acyl Amide) | Introduce diverse acyl groups. lifechempharma.com |

| Ring C-H at position 4 | Br₂ | Ring C-Br at position 4 | Halogenation for further substitution. google.com |

| Ring C-Br at position 4 | Amine/Ammonia | Ring C-NH₂ at position 4 | Introduction of an amino group on the ring. google.com |

Amidation and Esterification Reactions

Amidation and esterification are fundamental transformations for derivatizing the pyrazole core, typically targeting a carboxylic acid group at the 5-position. The conversion of pyrazole carboxylic acids into their corresponding amides or esters is a common and versatile strategy.

A prevalent method involves the conversion of the pyrazole carboxylic acid to a more reactive acid chloride intermediate. For instance, reacting pyrazole-3-carboxylic acids with reagents like thionyl chloride or oxalyl chloride yields the corresponding pyrazole-3-carbonyl chloride. mdpi.com This activated intermediate readily reacts with various amines or alcohols to produce the desired amide or ester derivatives in good yields. researchgate.net One specific protocol involves dissolving the pyrazole carboxylic acid in tetrahydrofuran (B95107) (THF), adding oxalyl chloride at 0 °C, and stirring at room temperature to form the acid chloride. mdpi.com This is then reacted with an amine in the presence of a base like pyridine (B92270) to yield the final carboxamide. mdpi.com

Direct conversion of esters to amides is also an effective route. For example, the ethyl carboxylate group on a pyrazole ring can be directly ammonolyzed to the corresponding 5-carboxamide using concentrated ammonia water, achieving high yields. google.com

These reactions are summarized in the table below:

| Starting Material | Reagents | Product Type | Reference |

| Pyrazole-3-carboxylic acid | 1. Oxalyl chloride, DMF, THF2. Amine, Pyridine | Pyrazole-3-carboxamide | mdpi.com |

| Pyrazole-3-carboxylic acid chloride | Diamine, Pyridine, THF | Pyrazole bis-carboxamide | |

| Pyrazole-5-carboxylic acid ethyl ester | Concentrated ammonia water | Pyrazole-5-carboxamide | google.com |

| Pyrazole carboxylic acid chloride | Alcohols | Pyrazole ester | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic pyrazole ring is susceptible to both electrophilic and nucleophilic substitution, allowing for extensive functionalization. The positions on the ring exhibit different reactivities, with the C4 position being a common site for electrophilic attack.

Electrophilic Aromatic Substitution: Halogenation and nitration are common electrophilic substitution reactions for pyrazole rings. google.com For example, 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid can be brominated at the 4-position by reacting it with bromine in the presence of a base like potassium carbonate in a solvent such as methylene (B1212753) chloride. google.com Another important electrophilic substitution is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of the pyrazole ring using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govmdpi.com

Nucleophilic Substitution: Nucleophilic substitution reactions can also occur, particularly with appropriately activated pyrazole derivatives. Reactions of 1H-pyrrole-2,3-diones with N- and O-nucleophiles have been shown to proceed via an initial attack at the C-2 or C-5 positions. researchgate.net The introduction of an amino group via nucleophilic substitution is a key strategy; for instance, 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester reacts with ammonia in an alcoholic solution under pressure to yield 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide. google.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation in the synthesis of complex pyrazole derivatives. These methods offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amidation: This reaction is a powerful method for forming C-N bonds. It has been used as an alternative route to pyrazole carboxanilides, involving the Pd-catalyzed amidation of a bromopyrazole with carboxylic acid amides. nih.gov The development of specialized catalyst systems, such as those using bulky biarylphosphine ligands like AdBrettPhos, has enabled the efficient coupling of primary amides with five-membered heterocyclic bromides, including pyrazoles. mit.edu

Suzuki and Negishi Couplings: For C-C bond formation, Suzuki and Negishi couplings are widely employed. The Suzuki coupling involves the reaction of a pyrazole triflate or halide with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This allows for the introduction of various aryl groups onto the pyrazole core. researchgate.net Similarly, the Negishi coupling enables the reaction of pyrazole triflates with alkyl, benzyl, or aryl zinc halides, providing a route to 3-substituted pyrazole analogs. researchgate.net

The table below highlights key palladium-catalyzed reactions for pyrazole functionalization:

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

| Buchwald-Hartwig Amidation | Bromo-pyrazole + Carboxamide | Palladium catalyst | C-N | nih.gov |

| Buchwald-Hartwig Amination | Bromo-pyrazole + Amide | Pd/AdBrettPhos | C-N | mit.edu |

| Suzuki Coupling | Pyrazole triflate + Arylboronic acid | Palladium catalyst | C-C (Aryl) | researchgate.net |

| Negishi Coupling | Pyrazole triflate + Alkyl zinc halide | Palladium catalyst | C-C (Alkyl) | researchgate.net |

Green Chemistry Approaches in Pyrazole Carboxamide Synthesis

Key green methodologies include:

Microwave and Ultrasound Irradiation: These techniques significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis is particularly noted for providing high efficiency while maintaining moderate temperatures. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using grinding techniques minimizes waste and avoids the environmental impact of volatile organic solvents. nih.govtandfonline.comtandfonline.com Catalyst-free and solvent-free synthesis of pyrazoles has been achieved by reacting hydrazines with 1,3-diketones under microwave irradiation. researchgate.netresearchgate.net

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.net An efficient method for synthesizing pyrazole-3-carboxylates involves the cyclization of diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions, which avoids the use of toxic hydrazine. rsc.org

Use of Ionic Liquids: Ionic liquids can serve as environmentally friendly catalysts and solvents. tandfonline.com Tetrabutylammonium bromide (TBAB), an organic ionic salt, has been used to catalyze the synthesis of pyrazole derivatives at room temperature under solvent-free conditions. tandfonline.com

These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to improved economic feasibility through energy savings and reduced waste management costs. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the target pyrazole carboxamide. Key parameters that are frequently adjusted include the choice of solvent and catalyst, as well as temperature and pressure.

Solvent and Catalyst Effects

The solvent can profoundly influence reaction outcomes, including yield and regioselectivity. mdpi.com For instance, in the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, a study of different solvents revealed that polar protic solvents like ethanol (B145695) provided higher regioselectivity (99.5%) and better yields (78%) compared to polar aprotic (acetonitrile) or nonpolar (carbon tetrachloride) solvents. mdpi.com

In another study on the oxidative amidation of a pyrazole carbaldehyde, various organic solvents were screened to improve the product yield. researchgate.net The results, summarized in the table below, showed that THF provided a superior yield compared to other common solvents like DMSO, DMF, and acetonitrile (B52724) under the tested conditions. researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | DMSO | 29 |

| 2 | DMF | No improvement |

| 3 | CH₃CN | No improvement |

| 4 | THF | No improvement (initial trial) |

| 5 | THF (optimized conditions) | 61 |

Data adapted from a study on oxidative amidation of a pyrazole-carbaldehyde. researchgate.net

Catalysts are also crucial. For pyrazole synthesis via condensation, nano-ZnO has been shown to be an efficient catalyst. nih.gov In palladium-catalyzed couplings, the choice of ligand is critical for success. mit.edu

Temperature and Pressure Considerations (e.g., Microwave Irradiation)

Temperature and pressure are fundamental parameters, with microwave irradiation emerging as a highly effective technique for controlling these variables and enhancing reaction efficiency. dergipark.org.tr Microwave-assisted synthesis often leads to a dramatic reduction in reaction times and improved yields compared to conventional heating methods. nih.govrsc.org

The general conditions for microwave-assisted pyrazole synthesis often fall within the following ranges:

Power: 100-300 W dergipark.org.tr

Temperature: 65-180 °C dergipark.org.tr

Time: 2-45 minutes rsc.orgdergipark.org.tr

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional methods. researchgate.net This precise temperature control can also influence product outcomes, as different products may be formed at different temperatures under microwave conditions. researchgate.net

Stereoselective Synthesis of Chiral Pyrazole Carboxamides

The development of stereoselective methods for synthesizing chiral pyrazole carboxamides is driven by the frequent observation that enantiomers of a bioactive molecule can exhibit vastly different pharmacological profiles. The introduction of a stereocenter, particularly at a position adjacent to or on the pyrazole ring, can be achieved through various asymmetric strategies, including the use of chiral auxiliaries and catalytic asymmetric reactions. rsc.org

One effective approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide. nih.gov This method relies on the condensation of a chiral sulfinamide with an aldehyde to form a chiral sulfinyl imine. Subsequent stereoselective addition of a nucleophile, followed by removal of the auxiliary, yields a chiral amine which can then be elaborated into the target pyrazole. For instance, a multi-step synthesis beginning with the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde, followed by stereoselective addition of 4-picolyl lithium and subsequent cyclization steps, can produce chiral pyrazole derivatives with excellent enantiomeric excess (100% ee). nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. rsc.org Chiral amines, thioureas, and squaramides have been successfully employed to catalyze reactions such as Michael additions, Mannich reactions, and cascade sequences. rsc.orgthieme-connect.com For example, the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles can be achieved through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona alkaloids. nih.gov This approach can yield products with excellent enantioselectivities (up to >99% ee). nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been used in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, affording chiral products in good yields and high enantioselectivities (up to 94% ee). rsc.orgrsc.org

The following table summarizes a representative organocatalytic asymmetric synthesis for a pyrazole-containing scaffold.

Multicomponent Reactions for Pyrazole Carboxamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have become a cornerstone of modern heterocyclic synthesis. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. mdpi.comrsc.org The synthesis of pyrazole scaffolds is particularly well-suited to MCR strategies. eurekaselect.comnih.gov

A common and versatile MCR for pyrazole synthesis is the four-component reaction involving a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrile-containing active methylene compound (like malononitrile). tandfonline.comresearchgate.net This reaction often proceeds through a series of tandem steps, such as Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to afford highly functionalized pyranopyrazoles. mdpi.comresearchgate.net These reactions can be catalyzed by simple bases like piperidine (B6355638) or environmentally benign catalysts and can often be performed in green solvents like water or ethanol, or even under solvent-free conditions. mdpi.comtandfonline.com

The conditions for these MCRs can be varied to optimize yields and reaction times, with methods including conventional heating, microwave irradiation, and ultrasonication being employed. mdpi.comresearchgate.net For instance, a microwave-assisted, three-component reaction of a 1,3-dione, N,N-dimethylformamide dimethyl acetal, and a hydrazine derivative can produce pyrazoles in 9-10 minutes with yields up to 90%. mdpi.com Similarly, a solvent-free, five-component reaction catalyzed by montmorillonite (B579905) K10 has been developed to synthesize highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

These MCRs provide access to pyrazole cores with diverse substitution patterns, which can then be further functionalized. For example, the cyano group in aminocyanopyrazole products serves as a versatile handle for conversion into a carboxamide group, thus providing an efficient route to derivatives of this compound.

The table below details several MCRs used to construct pyrazole-based scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY, HMBC) spectra allows for the complete assignment of all proton and carbon signals, confirmation of substituent positions, and insights into the molecule's conformation.

The ¹H NMR spectrum of this compound analogues provides key diagnostic signals that confirm the presence of essential functional groups. The chemical shifts (δ) of protons are influenced by their local electronic environment.

N-Methyl Protons: The protons of the methyl group attached to the pyrazole nitrogen (N-1) typically appear as a sharp singlet in the upfield region of the spectrum.

Pyrazole Ring Proton: The lone proton on the pyrazole ring (H-4) also manifests as a singlet, with its chemical shift being sensitive to the nature of the substituents at positions 3 and 5.

Amino Protons (-NH₂): The protons of the amino group at the C-3 position generally appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Carboxamide Protons (-CONH₂): The primary amide protons at the C-5 position are often observed as two distinct signals or a single broad singlet, which is also influenced by solvent and temperature. In some pyrazole-carboxamide derivatives, these protons can be found significantly downfield, between δ 10.76 and 10.94 ppm. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound Analogues

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| Pyrazole H-4 | 5.5 - 6.5 | Singlet |

| Amino (-NH₂) | 4.5 - 6.5 | Broad Singlet |

| Carboxamide (-CONH₂) | 7.0 - 8.5 | Broad Singlet(s) |

Note: These are generalized ranges, and actual values can vary based on the specific analogue and solvent used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate at distinct chemical shifts. The C-3 and C-5 carbons, being attached to nitrogen atoms, are typically found further downfield compared to the C-4 carbon.

N-Methyl Carbon: The carbon of the N-methyl group appears in the upfield region of the spectrum.

Carbonyl Carbon (-CONH₂): The carbonyl carbon of the carboxamide group is a key diagnostic signal, appearing significantly downfield, often in the range of δ 160–170 ppm. For some pyrazole-carboxamide derivatives, this signal has been observed between δ 159.00 and 162.78 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound Analogues

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-4 | 90 - 115 |

| C-3 | 145 - 155 |

| C-5 | 135 - 145 |

| Carbonyl (C=O) | 160 - 170 |

Note: These are generalized ranges and can be influenced by substituents and solvent conditions.

Two-dimensional NMR techniques are crucial for unambiguously confirming the regiochemistry of substitution on the pyrazole ring, which can be challenging to determine from 1D spectra alone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as C-3, C-5, and the carbonyl carbon. For instance, a correlation between the N-methyl protons and the C-5 carbon of the pyrazole ring can definitively establish the position of the methyl group at N-1 and the carboxamide at C-5. ktu.edu Similarly, correlations from the pyrazole H-4 proton to C-3 and C-5 confirm the ring structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for confirming regiochemistry and determining the preferred conformation of the molecule. In the case of this compound, a NOESY correlation (a cross-peak) would be expected between the protons of the N-1 methyl group and the H-4 proton of the pyrazole ring, confirming their spatial proximity on the same side of the five-membered ring. ktu.edunih.gov This technique is invaluable for differentiating between regioisomers, such as 1,3- and 1,5-disubstituted pyrazoles. ktu.edu

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on analogues such as 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid provide detailed insights into the molecular geometry. nih.gov The pyrazole ring is typically found to be planar. The bond lengths within the ring and to the substituents are consistent with their respective bond orders. The geometry around the exocyclic amino and carboxamide groups can also be precisely determined, including the planarity of the amide group. In related structures, the dihedral angle between the pyrazole ring and adjacent aromatic substituents is a key conformational feature. For example, in one analogue, the dihedral angle between a pyridine and a pyrazole ring was found to be 64.01 (8)°. nih.gov

Table 3: Representative Bond Lengths in a Pyrazole Carboxylic Acid Analogue

| Bond | Bond Length (Å) | Source |

| O-H (Carboxylic Acid) | 0.82 | nih.gov |

| C-O (Carboxylic Acid) | 1.25 - 1.32 | nih.gov |

| Pyridine C-N | 1.31 - 1.34 | nih.gov |

| Pyrazole C-N | 1.32 - 1.37 | nih.gov |

| Pyrazole N-N | 1.35 | nih.gov |

| Pyrazole C-C | 1.38 - 1.42 | nih.gov |

Data from 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid.

The way molecules pack in a crystal is governed by intermolecular forces. For this compound analogues, hydrogen bonding is a dominant interaction. The amino (-NH₂) and carboxamide (-CONH₂) groups are excellent hydrogen bond donors and acceptors.

Hydrogen Bonding: Crystal structures of related pyrazole derivatives reveal extensive hydrogen-bonding networks. nih.gov For instance, O—H···N hydrogen bonds involving carboxylic acid groups and pyrazole nitrogen atoms can link molecules into one-dimensional chains. nih.govresearchgate.net The amino and amide N-H groups can also form N—H···O hydrogen bonds with the carbonyl oxygen of the carboxamide group, leading to the formation of dimers or more complex two-dimensional sheets and three-dimensional networks. nih.gov These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.

π-π Stacking: While hydrogen bonding is often the primary organizing force, π-π stacking interactions between the electron-rich pyrazole rings of adjacent molecules can also contribute to the stability of the crystal lattice. These interactions occur when rings are packed in a parallel or near-parallel fashion.

Table 4: Example of Hydrogen Bond Parameters in a Pyrazole Carboxylic Acid Analogue

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |

| O-H···N | 0.82 | 1.93 | 2.755 | 180 | nih.gov |

| C-H···O | 0.93 | 2.36 | 3.258 | 161 | nih.gov |

Data from 1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Conformational Analysis in the Crystalline State

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules in their crystalline state. For derivatives of 3-amino-1H-pyrazole-5-carboxamide, this analysis reveals precise details about bond lengths, bond angles, and the spatial arrangement of substituents, which are governed by both intramolecular and intermolecular forces.

In the crystalline state, the conformation of pyrazole derivatives is significantly influenced by hydrogen bonding. Studies on related structures, such as 3-amino-1H-pyrazole-5-carboxylic acid residues, show that intramolecular interactions play a key role in dictating conformational preferences. For instance, in the crystal structure of methyl 5-amino-1H-pyrazole-3-carboxylate, the tautomer with the ester group at position 3 is adopted. The molecules often form dimers or linear associations stabilized by intermolecular hydrogen bonds. A common motif involves N-H···N hydrogen bonds between the pyrazole rings and N-H···O hydrogen bonds involving the carboxamide or ester groups.

For example, in one study, two molecules of a pyrazole carboxamide derivative formed a centrosymmetric dimer stabilized by two N-H···N hydrogen bonds, where the amide N-H group acted as the donor and the pyrazole nitrogen at position 2 served as the acceptor. Additionally, each molecule participated in two N-H···O hydrogen bonds with the carbonyl group as the acceptor and the pyrazole N-H as the donor. The planarity of the pyrazole ring relative to its substituents is also a key conformational feature. The ester or amide group may be coplanar with the pyrazole ring, adopting either a cis or trans arrangement.

Table 1: Selected Crystallographic Data for Pyrazole Analogues

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref |

|---|---|---|---|---|

| Methyl 5-amino-1H-pyrazole-3-carboxylate | - | - | N-H···N, N-H···O hydrogen bonds | |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | - | N-H···N hydrogen bonds, C-H···N contacts | |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | - | - | Dimer formation via hydrogen bonds |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound analogues and for elucidating their structure through the analysis of fragmentation patterns. Under electron impact (EI) ionization, these molecules undergo characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectra of pyrazole derivatives are dependent on the position and nature of the substituents. The molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. The fragmentation of pyrazole rings can proceed through several pathways. A common fragmentation involves the cleavage of the N-N bond, followed by the loss of small molecules like HCN or N₂.

For pyrazoline derivatives containing a carboxamide group, the fragmentation patterns can show cleavage of the amide bond. The fragmentation can be complex, sometimes involving rearrangements. For instance, studies on pyrazoline derivatives have shown both characteristic pyrazoline ion formations and unusual azete fragmentation patterns. The specific fragmentation of this compound would be expected to involve initial loss of the carboxamide group or fragments thereof, as well as cleavage of the pyrazole ring. The presence of the methyl group on the nitrogen and the amino group at position 3 will influence the charge distribution and subsequent fragmentation pathways.

Table 2: Common Mass Spectral Fragments for Substituted Pyrazoles

| Fragment | Description | Potential Origin |

|---|---|---|

| [M]+ | Molecular Ion | Intact molecule |

| [M-H]+ | Loss of a hydrogen atom | From NH or CH groups |

| [M-NH₂]+ | Loss of the amino group | Cleavage of C-N bond |

| [M-CONH₂]+ | Loss of the carboxamide radical | Cleavage of ring-amide bond |

| [M-CH₃]+ | Loss of the methyl group | Cleavage of N-CH₃ bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its key structural components.

The IR spectra of aminopyrazoles show distinct peaks for the amino (-NH₂) and amide (-CONH₂) groups. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The amide N-H stretch also appears in this region, often as a single, broader band.

The carbonyl (C=O) stretching vibration of the carboxamide group is a strong and prominent band, usually found in the range of 1640-1680 cm⁻¹. The pyrazole ring itself exhibits characteristic vibrations, including C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. N-H bending vibrations for both the amino and amide groups are typically observed around 1600-1650 cm⁻¹. The specific positions of these bands can be influenced by hydrogen bonding, which tends to shift the stretching frequencies to lower wavenumbers (red shift).

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Ref |

|---|---|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 | Medium-Strong | |

| Amide (-CONH₂) | N-H Stretch | 3150 - 3300 | Medium | |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1640 - 1680 | Strong | |

| Amino/Amide | N-H Bend | 1600 - 1650 | Medium-Strong | |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthesized this compound analogues. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a standard method for purifying crude reaction products. A solvent system, or eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), is chosen to effectively separate the desired compound from byproducts and unreacted starting materials based on differences in polarity. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).

HPLC provides a more efficient and quantitative method for assessing purity and separating closely related isomers. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is frequently used for pyrazole derivatives. Chiral chromatography, a specialized form of HPLC or Supercritical Fluid Chromatography (SFC), is essential for separating enantiomers of chiral pyrazole intermediates. Different chiral stationary phases, such as those based on cellulose (B213188) or Pirkle-type columns (e.g., Whelk-O1), are screened to achieve optimal separation of racemic mixtures.

Table 4: Chromatographic Methods for Pyrazole Derivatives | Technique | Stationary Phase | Typical Mobile Phase | Application

Computational and Theoretical Chemistry Studies on 3 Amino 1 Methyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) analyses of the electronic structure, conformational analysis, or the prediction of spectroscopic parameters for 3-amino-1-methyl-1H-pyrazole-5-carboxamide.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies to elucidate the binding modes, affinities, or to predict enzyme inhibition mechanisms for this compound have not been reported in the available literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There is no available research that has conducted Molecular Dynamics (MD) simulations to investigate the dynamic behavior or the influence of solvent effects on this compound.

While the computational chemistry of the broader pyrazole-carboxamide family is a rich and active area of research, the specific subject of this article, this compound, represents a gap in the current scientific record. Future computational studies are needed to characterize its theoretical properties and potential as a bioactive molecule.

Pharmacophore Modeling and Ligand-Based Drug Design for Pyrazole (B372694) Carboxamides

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in the development of novel therapeutic agents based on the pyrazole carboxamide scaffold. These methods are instrumental in identifying the crucial chemical features necessary for a molecule to interact with a specific biological target, thereby guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

In ligand-based drug design, the three-dimensional chemical features of a set of known active molecules are analyzed to create a pharmacophore model. This model represents the essential spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. For pyrazole-based derivatives, this approach has been successfully employed to investigate the chemical features essential for designing selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov By generating and validating pharmacophore models using a library of reported pyrazoles, researchers can select models with strong statistical parameters to guide the design of new lead molecules. nih.gov

This design strategy often involves exploiting the known chemical structures of existing drugs or highly potent ligands. For instance, the structures of marketed COX-2 inhibitors have been used as templates in designing novel pyrazole carboxamide derivatives. nih.gov The insights gained from these models help medicinal chemists to modify the core scaffold, such as the 1H-pyrazole-3-carboxamide or 1-methyl-1H-pyrazole-5-carboxamide, to enhance its interaction with the target receptor, thereby improving its therapeutic potential. jst.go.jpnih.gov

In Silico Predictive Studies for Drug Discovery

In silico predictive studies are essential for the early-stage evaluation of drug candidates, allowing for the assessment of their pharmacokinetic and pharmacodynamic profiles before costly and time-consuming synthesis and biological testing. These computational tools are widely applied to pyrazole carboxamide derivatives to forecast their potential as viable drugs. nih.govbohrium.com

A critical step in drug discovery is ensuring that a potential molecule possesses properties consistent with oral bioavailability and metabolic stability. Drug-likeness is often assessed using established guidelines, most notably Lipinski's Rule of Five. These rules evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug in humans. nih.gov

Studies on various pyrazole carboxamide series have shown that these compounds can be designed to have favorable drug-like properties. nih.govjohnshopkins.edu However, challenges can arise. For example, in the development of certain 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, initial candidates with high intrinsic potency suffered from poor passive permeability and, consequently, low oral bioavailability. nih.gov Computational tools, specifically the calculation of properties like the logarithm of the distribution coefficient (cLogD), were used to guide the optimization of the molecules' physical properties. By systematically replacing substituents responsible for poor permeability, researchers successfully identified inhibitors with improved bioavailability suitable for oral administration. nih.gov This highlights the predictive power of in silico assessments in overcoming pharmacokinetic hurdles in the pyrazole carboxamide class. researchgate.net

Table 1: Key Parameters in Drug-Likeness Assessment for Pyrazole Carboxamides

| Parameter | General Guideline (Lipinski's Rule of Five) | Significance in Drug Design |

| Molecular Weight | < 500 Da | Influences absorption and diffusion across biological membranes. |

| LogP (Lipophilicity) | < 5 | Affects solubility, absorption, membrane permeability, and plasma protein binding. |

| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and binding to the target. |

| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and receptor binding affinity. |

The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of modern drug design, aiming to reduce the rate of late-stage clinical failures. Computational ADME models are frequently used to evaluate pyrazole carboxamides. bohrium.comchristuniversity.in These models predict a range of pharmacokinetic parameters that determine a drug's fate in the body.

Key predicted properties include:

Absorption: Gastrointestinal (GI) absorption is a prerequisite for oral drugs. Models predict that many pyrazole-benzamide derivatives have good oral bioavailability and GI absorption. bohrium.com Skin permeability (log Kp) is another parameter assessed; a value greater than -2.5 generally indicates low skin permeability. nih.gov

Distribution: The volume of distribution at steady state (VDss) indicates how a drug is distributed throughout the body's tissues. Low VDss values for some pyrazole-carboxamides suggest a lower concentration in tissues. nih.gov The ability to cross the blood-brain barrier is another critical prediction, with many pyrazole carboxamides predicted not to penetrate it. bohrium.com

Metabolism & Excretion: These properties are more complex to predict but are crucial for determining a drug's half-life and potential for drug-drug interactions.

Toxicity: Early toxicity assessment is vital. The AMES test, for instance, is used to predict mutagenic potential. Many pyrazole carboxamide derivatives have been predicted to be non-toxic and non-mutagenic in such tests. nih.gov Hepatotoxicity, or potential liver damage, is another key parameter that can be computationally estimated. nih.gov

Table 2: Common In Silico ADMET Predictions for Pyrazole Carboxamides

| ADMET Parameter | Predicted Property | Implication for Drug Development |

| Absorption | Good gastrointestinal absorption | Suitable for oral administration. bohrium.com |

| Distribution | Low Volume of Distribution (VDss) | Lower concentration in peripheral tissues. nih.gov |

| Inability to cross the Blood-Brain Barrier (BBB) | Reduced potential for central nervous system side effects. bohrium.com | |

| Toxicity | Negative AMES test | Low likelihood of being a mutagen. nih.gov |

| Non-hepatotoxic | Lower risk of causing drug-induced liver injury. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This mathematical model allows for the prediction of the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govej-chem.org

For pyrazole carboxamide derivatives, QSAR studies have been effectively used to understand how different structural modifications influence their therapeutic activity, such as their function as kinase inhibitors. nih.govacs.org The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Different QSAR methodologies are employed, including 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors revealed key structural requirements for potent inhibition, leading to the design of novel compounds with enhanced predicted activity. nih.gov The statistical validity and predictive power of the resulting QSAR models are rigorously assessed using metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.gov These validated models serve as powerful tools in the iterative cycle of drug design and optimization for the pyrazole carboxamide class of compounds. researchgate.net

Pharmacological and Biological Activity Profiling of Pyrazole Carboxamide Derivatives

Anticancer Activity Research

The anticancer potential of pyrazole (B372694) carboxamide derivatives has been a primary focus of numerous studies, revealing their ability to impede cancer progression through various mechanisms.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Pyrazole carboxamide derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For instance, a series of novel pyrazole-5-carboxamide derivatives showed promising cytotoxicity profiles when tested against six distinct cancer cell lines. One study highlighted a 1-methyl-1H-pyrazole-5-carboxamide derivative, compound H24, which exhibited notable antiproliferative activity against both LNCaP (prostate cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 7.73μM and 7.07μM, respectively.

In another study, newly synthesized 1H-benzofuro[3,2-c]pyrazole and pyrazole derivatives were evaluated for their tumor cell growth inhibitory activity. Specifically, compounds 5b and 5e displayed high inhibitory activities against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells. Compound 5b was particularly potent against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its analogs were assessed for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line, showing dose and time-dependent cell toxicity.

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| Compound H24 | LNCaP (Prostate Cancer) | GI50 = 7.73μM | |

| Compound H24 | PC-3 (Prostate Cancer) | GI50 = 7.07μM | |

| Compound 5b | K562 (Leukemia) | GI50 = 0.021μM | |

| Compound 5b | A549 (Lung Cancer) | GI50 = 0.69μM | |

| Compound 3f | MDA-MB-468 (Breast Cancer) | IC50 = 14.97 μM (24h) | |

| Compound 3f | MDA-MB-468 (Breast Cancer) | IC50 = 6.45 μM (48h) |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism behind the anticancer activity of pyrazole carboxamide derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. This apoptosis was associated with an increased level of reactive oxygen species (ROS) and enhanced caspase 3 activity.

Similarly, an imidazo[1,2-b]pyrazole-7-carboxamide derivative was shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). This compound triggered mitochondrial depolarization, activation of caspase-3, and the appearance of a sub-G1 population, all hallmarks of apoptosis. Further research on other pyrazole derivatives has shown their ability to arrest the cell cycle at the G1 or G2/M phases, thereby preventing cancer cell replication. For instance, certain pyrazole-based compounds were found to induce significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 cell lines.

Targeting Specific Kinases (e.g., PCTAIRE, EGFR, CDK, BTK)

The anticancer effects of pyrazole carboxamide derivatives are often linked to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. These compounds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).

The 3-aminopyrazole (B16455) moiety is recognized as a valuable starting point for developing selective kinase inhibitors. For example, derivatives of N-(1H-pyrazol-3-yl)pyrimidin-4-amine have been optimized to target CDK16, a member of the understudied PCTAIRE family of kinases, which is associated with several cancers. One such derivative, 43d, showed high cellular potency for CDK16 and induced a G2/M phase cell cycle arrest.

Other studies have focused on developing pyrazole derivatives as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, novel fused pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against both EGFR and VEGFR-2, with some compounds showing potent dual inhibition. Furthermore, pyrazole carboxamides have been investigated as inhibitors of CDK2, with some compounds demonstrating strong inhibitory effects and inducing cell cycle arrest.

Antiangiogenic Effects and VEGF/VEGFR-2 Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrazole carboxamide derivatives have been shown to exhibit antiangiogenic properties by modulating the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) signaling pathway. VEGFR-2, in particular, is a primary receptor that transmits angiogenic signals.

Research has focused on designing pyrazole-based scaffolds as VEGFR-2 inhibitors. Novel pyrazole derivatives have been synthesized and tested for their ability to inhibit VEGFR-2 in vitro. For example, compound 3i was identified as a potent VEGFR-2 inhibitor with an IC50 value of 8.93 nM. The study also revealed that this compound could upregulate pro-apoptotic genes and downregulate the anti-apoptotic Bcl-2 gene, further supporting its anticancer potential. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors.

Antimicrobial Efficacy Investigations

In addition to their anticancer properties, pyrazole carboxamide derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Studies have demonstrated that pyrazole carboxamide derivatives possess antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. A series of novel pyrazole-4-carboxamide derivatives were synthesized and showed significant antimicrobial potential against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).

Another study reported the synthesis of 4-acyl-pyrazole-3-carboxylic acids that exhibited higher antibacterial activity than reference drugs against representative Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is often influenced by the substituent groups on the phenyl ring of the pyrazole carboxamide nucleus. For instance, certain imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains.

| Compound/Derivative Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Activity Noted | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamide derivatives (6a-j) | B. subtilis, S. aureus | E. coli, P. aeruginosa | Significant antimicrobial potential | |

| Pyrazole carboxamide derivatives (5a–5m) | S. aureus, B. subtilis | P. aeruginosa, E. coli | Good antibacterial activity | |

| 4-acyl-pyrazole-3-carboxylic acids (26-28) | B. subtilis, S. aureus | K. pneumoniae, P. aeruginosa, E. coli | Higher activity than reference drugs | |

| Imidazo-pyridine substituted pyrazoles (18) | MRSA | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Potent broad-spectrum activity |

Antifungal Activity against Phytopathogenic Fungi and Yeast

Pyrazole carboxamide derivatives have demonstrated notable efficacy against a variety of phytopathogenic fungi, which pose significant threats to agriculture by causing substantial crop yield losses. nih.govresearchgate.net Research has shown that certain synthesized pyrazole carboxamides exhibit considerable antifungal activity. nih.govnih.gov

In one study, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested in vitro against four major phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Several pyrazole carboxamide compounds (designated 7af, 7bc, 7bg, 7bh, and 7bi) displayed moderate antifungal activity. nih.gov Notably, the isoxazole (B147169) pyrazole carboxylate derivative 7ai showed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol (EC50 of 1.00 μg/mL) in the same study. nih.govresearchgate.net The same compound also showed effectiveness against A. porri, M. coronaria, and C. petroselini with EC50 values of 2.24 μg/mL, 3.21 μg/mL, and 10.29 μg/mL, respectively. nih.gov

Another study focusing on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides found that some derivatives exhibited moderate antifungal activities. mdpi.com Specifically, compounds 6a, 6b, and 6c showed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides carboxin (B1668433) and boscalid (B143098). mdpi.com Furthermore, novel pyrazole-thiazole carboxamides have been synthesized and evaluated, with some compounds showing excellent in vitro activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum, superior to the commercial fungicide thifluzamide. nih.gov

Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound | Target Fungus | EC50 (μg/mL) | Reference |

|---|---|---|---|

| 7ai | Rhizoctonia solani | 0.37 | nih.gov |

| 7ai | Alternaria porri | 2.24 | nih.gov |

| 7ai | Marssonina coronaria | 3.21 | nih.gov |

| 7ai | Cercospora petroselini | 10.29 | nih.gov |

| Carbendazol (Control) | Rhizoctonia solani | 1.00 | nih.gov |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | nih.gov |

| 9cd | Sclerotinia sclerotiorum | 0.8 | nih.gov |

| Thifluzamide (Control) | Rhizoctonia cerealis | 23.1 | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The primary mechanism of antifungal action for many pyrazole carboxamide derivatives is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. nih.govacs.orgresearchgate.net SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production. nih.gov

Several commercial fungicides, including penthiopyrad, bixafen, and fluxapyroxad (B1673505), are pyrazole carboxamides that function as SDH inhibitors (SDHIs). researchgate.net Research into novel pyrazole carboxamides continues to focus on this target. nih.govnih.gov For instance, a study on a pyrazole carboxamide derivative, SCU3038, confirmed its role as a potent SDHI. nih.gov This compound inhibited the fungal SDH from Rhizoctonia solani, and molecular docking studies showed it fitting into the enzyme's binding site. nih.gov Electron microscopy revealed that treatment with SCU3038 led to the dissolution and reduction of mitochondria in the fungus. nih.gov Transcriptome analysis further showed that the compound affected the TCA cycle pathway, notably repressing the expression of a key SDH gene. nih.gov

Similarly, newly designed pyrazole-4-carboxamide derivatives containing an oxime ether fragment have been identified as potent SDH inhibitors. acs.org One such compound, E1, showed a significant inhibitory effect against SDH from R. solani with an IC50 value of 3.3 μM, which was superior to the commercial fungicide boscalid (IC50 of 7.9 μM). acs.org Scanning and transmission electron microscopy confirmed that this compound disrupted mycelial density and mitochondrial structure, consistent with the effects of other SDHIs. acs.org

Antiparasitic and Insecticidal Studies

The structural versatility of pyrazole carboxamides has also led to their investigation as potent agents against a range of parasites and insects.

Anthelmintic Activity against Nematodes (e.g., Haemonchus contortus)

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown significant promise as a new class of anthelmintics. tcgls.comnih.gov Phenotypic screening against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants, identified several potent compounds. tcgls.comnih.govgriffith.edu.aummv.org

In one study, a library of 55 pyrazole-5-carboxamide compounds was tested, leading to the identification of two compounds, a-15 and a-17, that reproducibly inhibited the motility of exsheathed third-stage (xL3) larvae and the development and motility of fourth-stage (L4) larvae. griffith.edu.aummv.orgresearchgate.net The IC50 values for these compounds ranged from approximately 3.4 to 55.6 μM. griffith.edu.aummv.orgresearchgate.net Further investigation into their mechanism suggested that these compounds inhibit complex I of the mitochondrial respiratory chain, as evidenced by a significant reduction in oxygen consumption in treated larvae. griffith.edu.aummv.orgresearchgate.net

A subsequent medicinal chemistry optimization effort led to the development of even more potent analogues. tcgls.comnih.gov Compounds 10, 17, 20, and 22 were identified as highly potent inhibitors of L4 larval development in H. contortus, with sub-nanomolar potencies. tcgls.comnih.gov Additionally, compounds 9 and 27 from this series showed promising activity against a broader panel of parasitic nematodes, including hookworms and whipworms. tcgls.comnih.gov

Table 2: Anthelmintic Activity of Pyrazole-5-Carboxamide Derivatives against Haemonchus contortus

| Compound | Activity Measured | IC50 (μM) | Reference |

|---|---|---|---|

| a-15 | xL3 Motility Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |

| a-17 | xL3 Motility Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |

| a-15 | L4 Motility & Development Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |

| a-17 | L4 Motility & Development Inhibition | ~3.4 - 55.6 | griffith.edu.aummv.org |

| 10, 17, 20, 22 | L4 Development Inhibition | Sub-nanomolar | tcgls.comnih.gov |

Insecticidal and Acaricidal Properties

The pyrazole carboxamide scaffold is the basis for several commercial insecticides and acaricides, such as tebufenpyrad (B1682729) and tolfenpyrad. nih.gov Research in this area continues to yield novel derivatives with potent activity against a wide range of agricultural pests. cabidigitallibrary.orgnih.govresearchgate.net

One study designed and synthesized novel pyrazole-5-carboxamides based on the structures of tebufenpyrad and tolfenpyrad. nih.gov These new compounds were tested against pests such as the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). nih.gov Certain derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties showed high insecticidal activity against the cotton bollworm. nih.gov Specifically, the foliar contact activity of compounds Ic, Id, Ie, and IIf against the bean aphid was 95%, 95%, 100%, and 95%, respectively, at a concentration of 200 mg kg⁻¹. nih.gov Furthermore, compound IIi demonstrated 95% miticidal and ovicidal activity against the spider mite at the same concentration. nih.gov

Another series of aryl isoxazoline (B3343090) derivatives featuring a pyrazole-5-carboxamide motif was found to have excellent insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov Compound IA-8 from this series showed activity comparable to the commercial insecticide fluralaner. nih.gov Molecular docking studies suggest that these compounds may act on the GABA receptor, a known target for some insecticides. nih.gov

Nematicidal Activity against Plant Pathogens (e.g., Meloidogyne incognita)

Beyond their anthelmintic properties against animal parasites, pyrazole carboxamide derivatives have also been investigated for their ability to control plant-parasitic nematodes. The root-knot nematode, Meloidogyne incognita, is a significant agricultural pest that causes severe damage to a wide variety of crops. eurekaselect.comresearchgate.netbenthamdirect.comepa.gov

Several studies have reported the synthesis of novel pyrazole carboxamide derivatives and their evaluation for nematicidal activity against M. incognita. eurekaselect.comresearchgate.netbenthamdirect.com One series of 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate control efficacy against the tomato root-knot nematode disease caused by this pathogen. researchgate.net Another study on novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also indicated good control efficacy against M. incognita. researchgate.net These findings suggest that the pyrazole carboxamide scaffold is a promising starting point for the development of new nematicides. eurekaselect.comresearchgate.netbenthamdirect.com

Anti-inflammatory and Analgesic Research

The biological activity of pyrazole derivatives extends to therapeutic applications in humans, including anti-inflammatory and analgesic effects. The pyrazolone (B3327878) ring, a related structure, is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on 3-methyl pyrazolone derivatives have demonstrated significant analgesic and anti-inflammatory activities. nih.gov In a carrageenan-induced rat paw edema model, a standard method for screening acute anti-inflammatory agents, the derivative PYZ2 showed a 51.02% inhibition of edema at 4 hours, which was comparable to the standard drug indomethacin (B1671933) (54.08% inhibition). nih.govresearchgate.netphytopharmajournal.commdpi.comjptcp.com This indicates a potent ability to suppress acute inflammatory responses. The analgesic effects of these compounds were also significant in both tail-flick and acetic acid-induced writhing tests, with PYZ2 again showing a prominent response. nih.gov These findings highlight the potential of pyrazole-based compounds as leads for the development of new anti-inflammatory and analgesic drugs. nih.gov

Enzyme Inhibitory Mechanisms Beyond Kinases

The inhibitory potential of pyrazole carboxamide derivatives extends beyond inflammatory enzymes to a variety of other critical enzyme systems.

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, making it a key target for fungicides. acs.orgacs.org A significant body of research has focused on developing pyrazole carboxamides as potent succinate dehydrogenase inhibitors (SDHIs). acs.orgacs.orgnih.gov

One study detailed the design of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives. Among 24 synthesized compounds, compound 7s showed the highest activity against porcine SDH with an IC₅₀ value of 0.014 µM, which was 205 times more potent than the established fungicide fluxapyroxad. acs.orgnih.gov Another compound from the same series, 7u , demonstrated potent fungicidal activity against wheat powdery mildew in greenhouse experiments, with an EC₅₀ value of 0.633 mg/L. nih.gov

Further research on novel pyrazole-4-carboxamides containing an oxime ether group identified compound 5e as a highly effective agent against the plant pathogen Rhizoctonia solani. nih.gov This compound exhibited an EC₅₀ value of 0.039 µg/mL, making it approximately 20-fold more potent than boscalid and 4-fold more potent than fluxapyroxad. Its SDH enzymatic inhibition assay revealed an IC₅₀ of 2.04 µM, significantly lower than both boscalid (7.92 µM) and fluxapyroxad (6.15 µM). nih.gov

| Compound | Target Organism/Enzyme | IC₅₀/EC₅₀ | Comparison |

|---|---|---|---|

| Compound 7s | Porcine SDH | 0.014 µM (IC₅₀) | 205-fold > Fluxapyroxad |

| Compound 7u | Wheat Powdery Mildew | 0.633 mg/L (EC₅₀) | Higher activity than Fluxapyroxad & Benzovindiflupyr |

| Compound 5e | R. solani SDH | 2.04 µM (IC₅₀) | More potent than Boscalid (7.92 µM) & Fluxapyroxad (6.15 µM) |

| Compound SCU3038 | R. solani | 0.016 mg/L (EC₅₀) | Better than Fluxapyroxad (0.033 mg/L) |

Urease inhibitors have garnered attention as potential treatments for conditions like peptic ulcers caused by Helicobacter pylori. derpharmachemica.com A series of novel substituted pyrazole derivatives were synthesized and evaluated for their urease-inhibitory activity. derpharmachemica.comderpharmachemica.com Molecular docking studies were also performed to understand the interaction with the urease enzyme. derpharmachemica.com While specific inhibitory values were not detailed in the provided abstracts, the research indicated that some of the synthesized compounds possessed noteworthy urease-inhibitory effects. derpharmachemica.com Another study highlighted coumarinyl pyrazolinyl thioamide derivatives, with one compound showing superior activity (IC₅₀ = 0.358 µM) compared to the standard thiourea (B124793). researchgate.net

Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma, epilepsy, and cancer. nih.govbohrium.comnih.gov Pyrazole and its derivatives have been extensively studied as potent CA inhibitors. nih.govmdpi.com

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were investigated for their inhibition of four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. bohrium.commdpi.comunifi.it The study successfully identified examples of isoform-selective inhibitors for all four enzymes. mdpi.com Another study on novel pyrazole carboxamide derivatives found that compounds 3 and 9 had the highest inhibitory effects on hCA I and hCA II. nih.govtandfonline.com Further research on different pyrazole derivatives reported effective inhibition profiles with Kᵢ values ranging from 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. tandfonline.com

| Compound Series | Target Isoform | Inhibitory Constant (Kᵢ) |

|---|---|---|

| Pyrazole Derivatives (Senturk et al.) | hCA I | 5.13 - 16.9 nM |

| hCA II | 11.77 - 67.39 nM | |

| Thiourea Derivatives (Gul et al.) | hCA I | 1.66 - 4.14 nM |

| hCA II | 1.37 - 3.12 nM |

Inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase is a key therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrazole derivatives have shown promise as inhibitors of these glycosidases. nih.govresearchgate.net

In one study, two pyrazole derivatives, Pyz-1 and Pyz-2 , were evaluated for their antidiabetic activity. They demonstrated potent inhibition of α-glucosidase with IC₅₀ values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively. Their α-amylase inhibition was also significant, with IC₅₀ values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM. These values were comparable to the standard drug, Acarbose. nih.gov Another investigation into pyrazolo[3,4-b]pyridine derivatives also reported potent α-amylase inhibitory activity, with several synthesized compounds showing IC₅₀ values significantly lower than that of acarbose. mdpi.com

Investigation of Other Biological Activities (e.g., Antitubercular, Anticonvulsant, Antidepressant, Antidiabetic)

The therapeutic potential of pyrazole carboxamides extends to a wide array of other biological activities.